![molecular formula C18H18ClN5O3 B2823877 9-(4-chlorophenyl)-1-methyl-3-(2-oxopropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione CAS No. 873076-73-4](/img/structure/B2823877.png)
9-(4-chlorophenyl)-1-methyl-3-(2-oxopropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrimidines are six-membered heterocyclic organic compounds containing two nitrogen atoms at 1st and 3rd positions . They are an integral part of DNA and RNA and impart diverse pharmacological properties . Pyrimidine derivatives have been described with a wide range of biological potential i.e. anticancer , antiviral , antimicrobial , anti-inflammatory , analgesic , antioxidant and antimalarial etc.
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives is characterized by a six-membered heterocyclic ring containing two nitrogen atoms . The specific structure of “9-(4-chlorophenyl)-1-methyl-3-(2-oxopropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione” would include additional functional groups attached to this basic pyrimidine structure.Applications De Recherche Scientifique
Heteroaromatization and Synthesis of Novel Compounds
- Researchers have developed novel compounds, such as [1,2,4]triazolo[1,5-c]pyrimidines, by reacting derivatives similar to the compound . These new compounds have shown antimicrobial activity, indicating potential applications in pharmaceuticals (El-Agrody et al., 2001).
Development of New Purinediones
- Another study focused on creating new purinediones, which are similar in structure to the compound. These purinediones were synthesized through a multi-step process, demonstrating the compound's versatility in creating diverse chemical structures (Šimo et al., 1995).
Ring Cleavage Reactions
- The compound's derivatives have been used in ring cleavage reactions with amines, leading to the formation of various products like pyrimidines and urethanes. This highlights its utility in complex chemical reactions and synthesis (Kinoshita et al., 1989).
Synthesis of Thiazolo[3,2-a]pyrimidine Derivatives
- Derivatives of the compound have been synthesized and evaluated for their potential as inotropic, anti-inflammatory, and antihypertensive agents. This suggests its applicability in the development of new medicinal compounds (Jeanneau-Nicolle et al., 1992).
Antimicrobial Evaluation
- A study synthesized new pyrimidines and condensed pyrimidines using derivatives of the compound and tested them for antimicrobial activity. The results indicated significant potential in creating antibacterial and antifungal agents (Abdelghani et al., 2017).
Photo-Induced Autorecycling Oxidizing Reaction
- Researchers explored the compound's derivatives for photo-induced autorecycling oxidizing reactions, suggesting its utility in advanced chemical processes and material science (Naya et al., 2005).
Inhibitor Development for Medical Applications
- The compound has been utilized in the development of inhibitors like PDE9 inhibitors, which are under preclinical development for treating Alzheimer's disease. This highlights its significance in neurodegenerative disease research (Wunder et al., 2005).
Anti-Inflammatory Activity in Arthritis Models
- Derivatives of the compound have shown anti-inflammatory activity in arthritis models, indicating their potential in treating chronic inflammatory diseases (Kaminski et al., 1989).
Mécanisme D'action
Orientations Futures
The future directions in the research and development of pyrimidine derivatives are likely to involve the design of new selective, effective, and safe therapeutic agents . This could involve the development of new synthetic methods, the exploration of new biological targets, and the optimization of the interaction between the ligand and the biological target .
Propriétés
IUPAC Name |
9-(4-chlorophenyl)-1-methyl-3-(2-oxopropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN5O3/c1-11(25)10-24-16(26)14-15(21(2)18(24)27)20-17-22(8-3-9-23(14)17)13-6-4-12(19)5-7-13/h4-7H,3,8-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVRHQNZAXYWFMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CN1C(=O)C2=C(N=C3N2CCCN3C4=CC=C(C=C4)Cl)N(C1=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-(4-chlorophenyl)-1-methyl-3-(2-oxopropyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

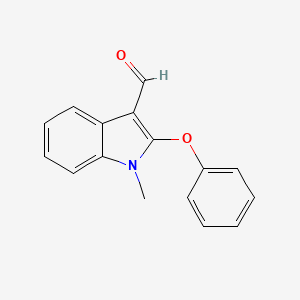
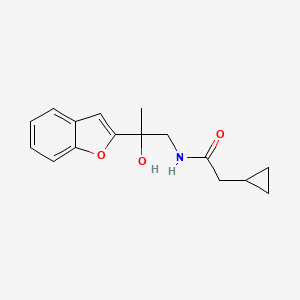
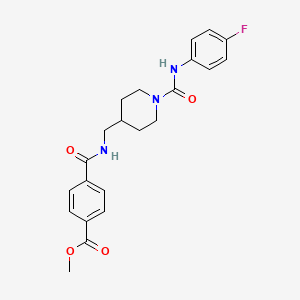
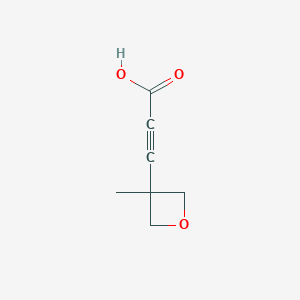
![Methyl 6-isopropyl-2-(4-(piperidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2823800.png)
![4-[[(4-tert-butylphenyl)sulfonylamino]methyl]-N-(4-chlorophenyl)benzamide](/img/structure/B2823801.png)
![5-[benzenesulfonyl(methyl)amino]-2,4-dimethyl-N-propan-2-ylbenzenesulfonamide](/img/structure/B2823804.png)
![1,7-bis(2-piperidylethyl)-3,9-dimethyl-5,7,9-trihydro-4H-1,2,4-triazino[4,3-h] purine-6,8-dione](/img/structure/B2823805.png)
![5-methyl-1-[(3-methylphenyl)methyl]-3-phenyl-6-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-2,4-dione](/img/structure/B2823806.png)
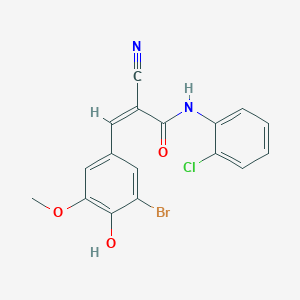
![methyl 5-chloro-4-({[(3-chlorobenzoyl)oxy]imino}methyl)-1-phenyl-1H-pyrazole-3-carboxylate](/img/structure/B2823813.png)
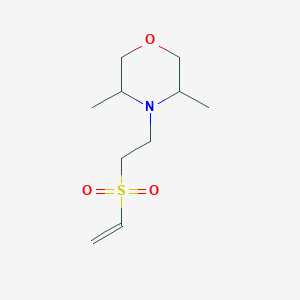
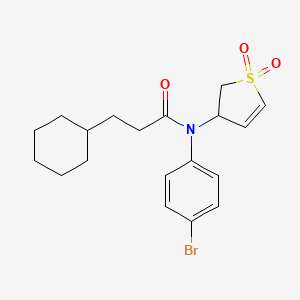
![1-(3,4-dimethylphenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2823817.png)